4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-chlorophenyl)-benzamide: Lacks the tetrazole ring, which may affect its binding properties and applications.
N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the chlorine atom on the benzene ring, which can influence its reactivity and interactions.
Uniqueness
4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the chlorine atoms on the benzene rings
Properties
Molecular Formula |
C14H9Cl2N5O |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
FMYACCSCTSHIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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